5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Overview
Description
5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C27H19N3O3S and its molecular weight is 465.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.11471265 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Compounds with structures similar to the one mentioned have been synthesized and evaluated for their antimicrobial properties. For example, a study on the facile synthesis, characterization, and antimicrobial activities of novel 6-aminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties demonstrated promising antimicrobial activities against both Gram-positive and Gram-negative bacterial strains compared to standard drugs like Chloramphenicol (Idrees et al., 2019). This indicates the potential of these compounds in contributing to the development of new antimicrobial agents.
Antitumor Activity
Another aspect of scientific research on these compounds is their antitumor activity. A study on the synthesis, crystal structure, and antitumor activity of specific thiazol-2-amine derivatives showed that these compounds possess good antitumor activity, suggesting their potential use in cancer therapy (叶姣 et al., 2015).
Green Synthesis
The green synthesis approach for benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles represents an environmentally friendly and efficient method of producing these compounds. This approach highlights the importance of sustainable methods in chemical synthesis, which could be applicable to the synthesis of the compound (Kumar & Sharma, 2017).
Antioxidant and Anti-Inflammatory Activities
Certain derivatives have shown protective effects against ethanol-induced oxidative stress in mouse models. This suggests that compounds within this class may have potential therapeutic applications in managing conditions associated with oxidative stress and inflammation (Aktay et al., 2005).
Properties
IUPAC Name |
(5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O3S/c1-17-21-9-5-6-10-22(21)33-24(17)25-28-27-30(29-25)26(31)23(34-27)15-18-11-13-20(14-12-18)32-16-19-7-3-2-4-8-19/h2-15H,16H2,1H3/b23-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRKCDZIRUVMIL-HAHDFKILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=CC=C(C=C5)OCC6=CC=CC=C6)SC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C/C5=CC=C(C=C5)OCC6=CC=CC=C6)/SC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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